molecular formula C10H8N4O2S B14476873 3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione CAS No. 65631-06-3

3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione

Katalognummer: B14476873
CAS-Nummer: 65631-06-3
Molekulargewicht: 248.26 g/mol
InChI-Schlüssel: HHJRCTRAJQJEMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione is a heterocyclic compound that features a pyridine ring substituted with a nitro group and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione typically involves the reaction of 5-nitropyridine-2-amine with 2-chloropyridine-1-thione under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-3-nitropyridine
  • 2-amino-5-nitropyridine
  • 2-amino-5-nitropyrimidine

Uniqueness

3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

65631-06-3

Molekularformel

C10H8N4O2S

Molekulargewicht

248.26 g/mol

IUPAC-Name

3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione

InChI

InChI=1S/C10H8N4O2S/c15-14(16)7-3-4-9(12-6-7)13-8-2-1-5-11-10(8)17/h1-6H,(H,11,17)(H,12,13)

InChI-Schlüssel

HHJRCTRAJQJEMD-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC(=S)C(=C1)NC2=NC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.